molecular formula C9H5Cl2NO3 B13727982 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13727982
M. Wt: 246.04 g/mol
InChI Key: NBHBOWAOICCNNM-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a dichlorophenyl group attached to the oxazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,3-dichlorophenyl isocyanate with a glycolate in the presence of a tin (II) salt. The reaction is carried out at temperatures ranging from 0°C to 110°C. The product is then heated in the presence of an alcohol and a basic compound to precipitate the desired oxazolidinedione .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically filtered and purified through recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: It can be reduced to form oxazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinediones. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H5Cl2NO3

Molecular Weight

246.04 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5Cl2NO3/c10-5-3-1-2-4(6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

NBHBOWAOICCNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2C(=O)OC(=O)N2

Origin of Product

United States

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